4-[(Ethylamino)sulfonyl]benzoic acid, with the chemical formula and a molecular weight of approximately 229.25 g/mol, is classified as an organic sulfonamide derivative. It features a benzoic acid core with an ethylamino group and a sulfonyl moiety at the para position. The compound is indexed in various chemical databases, including PubChem and Sigma-Aldrich, indicating its relevance in scientific research and potential industrial applications.
The synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid can be achieved through several methods:
The molecular structure of 4-[(Ethylamino)sulfonyl]benzoic acid is characterized by:
4-[(Ethylamino)sulfonyl]benzoic acid can undergo various chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The mechanism of action for 4-[(Ethylamino)sulfonyl]benzoic acid involves its interaction with specific biological targets:
Understanding these interactions is essential for optimizing its therapeutic applications.
4-[(Ethylamino)sulfonyl]benzoic acid exhibits several notable physical and chemical properties:
The applications of 4-[(Ethylamino)sulfonyl]benzoic acid span various fields:
Molecular Composition: The compound is defined by the molecular formula C₉H₁₁NO₄S, corresponding to a molecular weight of 229.26 g/mol. This formula accounts for a benzoic acid core substituted at the para position with an ethylamino-bound sulfonyl group (-SO₂-NH-CH₂CH₃) [1] [3].
Nomenclature Systems:
Structural Fragmentation: The molecule integrates three key functional units:
Table 1: Nomenclature and Formula Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 4-(Ethylsulfamoyl)benzoic acid |
| Canonical SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
| CAS Number | 10252-64-9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
Table 2: Key Spectroscopic Signatures
| Technique | Functional Group | Signal/Fragment |
|---|---|---|
| ¹H NMR | -COOH | δ 12.1 ppm (broad) |
| -SO₂-NH-CH₂- | δ 3.1 ppm (quartet, 2H) | |
| Aromatic H | δ 7.8–8.0 ppm (multiplet, 4H) | |
| IR | S=O (sulfonamide) | 1340 cm⁻¹ (asym), 1160 cm⁻¹ (sym) |
| C=O (carboxylic acid) | 1700 cm⁻¹ | |
| MS | Molecular Ion | m/z 229 (M⁺) |
| Base Peak | m/z 185 [M – COOH]⁺ |
Molecular Geometry Optimization:
Electronic Properties:
Solvation and Permeability Modeling:
Charge Distribution:
These computational insights rationalize the molecule’s reactivity toward electrophiles at nitrogen and nucleophiles at sulfur/carbonyl carbon, guiding derivative design for enhanced bioactivity.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7